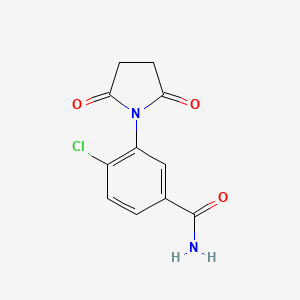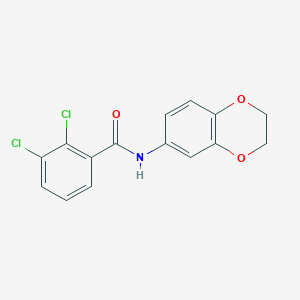
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone (NPPTSC) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the family of thiosemicarbazones, which are known for their diverse biological activities. NPPTSC has been synthesized using various methods and has shown promising results in different research studies.
Mécanisme D'action
The mechanism of action of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone is not yet fully understood. However, it has been reported to exert its biological activities through various pathways. For instance, 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone has been shown to inhibit the growth of bacteria by disrupting their cell membrane.
Biochemical and Physiological Effects:
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone has been reported to exhibit various biochemical and physiological effects. For instance, it has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. The compound has also been reported to reduce the levels of reactive oxygen species, which are known to contribute to the development of various diseases. Additionally, 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promising results in various research studies. However, there are also some limitations to its use. For instance, the synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone requires the use of hazardous reagents and conditions, which can pose a risk to researchers. Additionally, the compound has not been extensively studied for its toxicity and safety profile, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone. One potential area of research is the development of new synthetic methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone and its potential applications in the treatment of various diseases. The compound can also be studied for its potential use in drug delivery systems and as a diagnostic tool for certain diseases. Overall, the study of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone has the potential to lead to the development of new treatments and therapies for various diseases.
Méthodes De Synthèse
The synthesis of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone has been reported using different methods, including the reaction between 3-nitrobenzaldehyde and 1-phenylthiosemicarbazide in the presence of pyrrole-2-carbaldehyde. Another method involves the reaction of pyrrole-2-carbaldehyde with 1-phenylthiosemicarbazide in the presence of 3-nitrobenzaldehyde. Both methods involve the use of different reagents and conditions, resulting in the formation of 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone with varying yields.
Applications De Recherche Scientifique
1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone has been extensively studied for its potential applications in scientific research. It has been reported to exhibit a range of biological activities, including anti-cancer, anti-microbial, anti-inflammatory, and anti-viral properties. The compound has also shown potential as an anti-tuberculosis agent and has been studied for its ability to inhibit the growth of Mycobacterium tuberculosis. 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde N-phenylthiosemicarbazone has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-[(E)-[1-(3-nitrophenyl)pyrrol-2-yl]methylideneamino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c24-23(25)16-9-4-8-15(12-16)22-11-5-10-17(22)13-19-21-18(26)20-14-6-2-1-3-7-14/h1-13H,(H2,20,21,26)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWQAAAADPKHTB-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5875302.png)
![3-[(2,4-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5875303.png)

![4-(2-fluorophenyl)-2-[(2-thienylmethyl)thio]-6-(trifluoromethyl)nicotinonitrile](/img/structure/B5875314.png)
![methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate](/img/structure/B5875330.png)
![N'-[1-(3-aminophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5875335.png)

![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5875356.png)
![2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5875361.png)
![1-allyl-5-[4-(methylthio)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5875369.png)
![N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5875375.png)

